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Compound of Interest

Compound Name:
N-Benzo[1,3]dioxol-5-yl-

succinamic acid

CAS No.: 313393-56-5

Cat. No.: B186044

Get Quote

Executive Summary & Chemical Identity[1]
The N-benzodioxol-5-yl-succinamic acid scaffold combines two "privileged structures" in drug

discovery: the 1,3-benzodioxole ring (found in tadalafil and paroxetine) and the succinamic acid

linker. While often viewed merely as the open-ring precursor to N-substituted succinimides

(anticonvulsants), the succinamic acid form possesses distinct biochemical utility as a

metalloprotease inhibitor and a plant growth regulator (auxin mimic).

Core Structure Analysis
IUPAC Name: 4-[(1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid

Molecular Formula: C₁₁H₁₁NO₅

Key Pharmacophore:

Lipophilic Domain: The 1,3-benzodioxole ring acts as a bioisostere for the phenyl group,

improving metabolic stability against ring hydroxylation while introducing potential CYP450
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interactions.

H-Bonding Domain: The amide linker (-NH-CO-) provides essential hydrogen bond

donor/acceptor sites.

Hydrophilic Tail: The terminal carboxylic acid (-COOH) confers solubility and allows for salt

formation or enzymatic interaction (e.g., zinc binding in metalloenzymes).

Chemical Synthesis & Experimental Protocols
The synthesis of N-benzodioxol-5-yl-succinamic acid relies on the nucleophilic attack of the

electron-rich benzodioxole amine on the electron-deficient carbonyl of succinic anhydride.

Protocol A: Synthesis of N-Benzodioxol-5-yl-succinamic
Acid
Objective: High-yield synthesis of the open-chain acid without cyclization to the imide.

Reagents:

3,4-Methylenedioxyaniline (Benzo[d][1,3]dioxol-5-amine) [1.0 eq]

Succinic Anhydride [1.1 eq]

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Catalyst: None required (spontaneous reaction)

Step-by-Step Methodology:

Preparation: Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous DCM in a round-

bottom flask under nitrogen atmosphere.

Addition: Dropwise add a solution of 3,4-methylenedioxyaniline (10 mmol in 10 mL DCM)

over 15 minutes. Scientific Note: The exothermic nature of amine acylation requires

controlled addition to prevent localized overheating.
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Reaction: Stir at room temperature (25°C) for 4–6 hours. The product typically precipitates

out of the non-polar solvent as the zwitterionic or polar acid form is formed.

Isolation: Filter the precipitate. Wash the filter cake 3x with cold DCM to remove unreacted

anhydride.

Purification: Recrystallize from Ethanol/Water (9:1).

Validation:

TLC: Mobile phase Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid. Product R_f < Starting

Amine.

IR Spectroscopy: Look for broad -OH stretch (2500–3300 cm⁻¹) and two carbonyl peaks:

Amide I (~1650 cm⁻¹) and Acid C=O (~1710 cm⁻¹).

Protocol B: Cyclization to N-Benzodioxol-5-yl-
succinimide
Context: Many "analogs" in literature are actually the cyclized imide form (phensuximide

analogs).

Methodology:

Take the succinamic acid product from Protocol A.

Suspend in Acetic Anhydride (3.0 eq) and Sodium Acetate (0.1 eq).

Heat to 80°C for 2 hours.

Quench with ice water. The precipitate is the succinimide (closed ring).

Structural Analogs & Structure-Activity Relationship
(SAR)
The biological activity of this scaffold is highly sensitive to modifications at three vectors.
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Vector Analysis Table
Vector Modification Effect on Activity

Primary
Application

Aryl Ring (Head)
1,3-Benzodioxole

(Parent)

High metabolic

stability; CYP

inhibition potential.[1]

Anticonvulsant /

Anticancer

3,4-Dichlorophenyl
Increased lipophilicity;

decreased solubility.
Antimicrobial

4-Methoxyphenyl
Electron-donating;

faster metabolism.
Analgesic

Linker (Body)
Succinamic (-CH₂-

CH₂-)

Flexible; H-bond

donor/acceptor.

Enzyme Inhibition

(Protease)

Maleamic (-CH=CH-)

Rigid; Michael

acceptor (covalent

binding).

Irreversible Inhibition

2,2-

Dimethylsuccinamic

Steric bulk; prevents

hydrolysis.
Stable Prodrugs

Tail (End)
Carboxylic Acid (-

COOH)

Ionic interaction; Zinc

binding.

HDAC / MMP

Inhibition

Hydroxamic Acid (-

CONHOH)

Stronger Zinc

chelation.
Potent HDAC Inhibitor

Ester (-COOR)

Prodrug; improved

membrane

permeability.

CNS Penetration

Visualization: Synthesis & SAR Workflow
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Precursors:
Succinic Anhydride + 3,4-Methylenedioxyaniline

Core Scaffold:
N-Benzodioxol-5-yl-succinamic Acid

DCM, 25°C
(Nucleophilic Acyl Substitution)

Dehydration
(Ac2O / Heat)

Tail Modification
(NH2OH or R-OH)

Ring Substitution
(e.g., 6-Cl-benzodioxole)

Analog Class 1:
N-Substituted Succinimides

(Anticonvulsants)

Analog Class 2:
Hydroxamic Acids

(HDAC Inhibitors / Anticancer)

Analog Class 3:
Auxin Mimics

(Agrochemicals)
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Figure 1: Synthetic divergence from the core N-benzodioxol-5-yl-succinamic acid scaffold to

three distinct therapeutic classes.

Biological Applications & Mechanism of Action[2][3]
Anticonvulsant Activity (Succinimide Pathway)
The cyclized analog (N-benzodioxol-5-yl-succinimide) functions similarly to Phensuximide and

Methsuximide.

Mechanism: Blockade of T-type calcium channels (Ca_v3.x) in thalamic neurons.

Advantage: The benzodioxole ring increases lipophilicity compared to a simple phenyl ring,

potentially enhancing blood-brain barrier (BBB) penetration.

Reference Grounding: Research indicates that N-aryl succinimides substituted with electron-

withdrawing or lipophilic groups (like the methylenedioxy bridge) exhibit protection against
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maximal electroshock (MES) seizures [1, 2].

Anticancer & Enzyme Inhibition (Acid Pathway)
The open-chain succinamic acid analogs act via different mechanisms:

MMP/HDAC Inhibition: The terminal carboxylic acid (or its hydroxamic acid derivative) can

chelate the Zinc ion in the active site of Histone Deacetylases (HDACs) or Matrix

Metalloproteinases (MMPs). The benzodioxole group occupies the hydrophobic pocket

adjacent to the active site.

Mitochondrial Stress: Benzodioxole derivatives have been shown to inhibit mitochondrial

function in glucose-starved tumor cells, disrupting the mTOR pathway [3].[1]

Plant Growth Regulation (Auxin Mimics)
Analogs where the succinamic acid chain is modified (e.g., to a thio-acetic acid derivative or

specific amide) act as TIR1 auxin receptor agonists. The benzodioxole ring mimics the indole

ring of natural auxin (IAA) but with different degradation kinetics [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide [benchchem.com]

To cite this document: BenchChem. [Technical Guide: N-Benzodioxol-5-yl-succinamic Acid &
Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186044/docs#technical-guide-n-benzodioxol-5-yl-
succinamic-acid-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

